molecular formula C17H14N2O3S B2365430 2-(3-methoxynaphthalene-2-amido)thiophene-3-carboxamide CAS No. 864941-14-0

2-(3-methoxynaphthalene-2-amido)thiophene-3-carboxamide

Cat. No.: B2365430
CAS No.: 864941-14-0
M. Wt: 326.37
InChI Key: UDQNNABXZQHKBQ-UHFFFAOYSA-N
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Description

2-(3-methoxynaphthalene-2-amido)thiophene-3-carboxamide is a complex organic compound that features a naphthalene ring substituted with a methoxy group and a thiophene ring substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxynaphthalene-2-amido)thiophene-3-carboxamide typically involves the condensation of 3-methoxynaphthalene-2-carboxylic acid with thiophene-3-carboxamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxynaphthalene-2-amido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-methoxynaphthalene-2-amido)thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Methoxynaphthalene-2-carbonyl)amino]thiophene-2-carboxamide
  • 2-[(3-Methoxynaphthalene-2-carbonyl)amino]furan-3-carboxamide
  • 2-[(3-Methoxynaphthalene-2-carbonyl)amino]pyrrole-3-carboxamide

Uniqueness

2-(3-methoxynaphthalene-2-amido)thiophene-3-carboxamide is unique due to its specific substitution pattern and the presence of both naphthalene and thiophene rings. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Biological Activity

2-(3-methoxynaphthalene-2-amido)thiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound features a thiophene ring, an amide linkage, and a methoxynaphthalene moiety, which contribute to its unique chemical properties. The structure can be represented as follows:

C15H14N2O2S\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

This molecular formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiophene-based compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Activity

The anticancer properties of thiophene derivatives have been extensively studied. In particular, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines. For example, a study highlighted that certain thiophene amide derivatives selectively induced apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

Table 1: Summary of Biological Activities

Biological ActivityEffectivenessMechanism of Action
AntimicrobialModerateInhibition of cell wall synthesis
AnticancerHighInduction of apoptosis via caspase activation
AnalgesicModerateCB(2) receptor agonism

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Receptor Interaction : Similar compounds have been shown to act as agonists for cannabinoid receptors, particularly CB(2), leading to analgesic effects in pain models .
  • Enzyme Modulation : The compound may interact with specific enzymes involved in metabolic pathways, altering their activity and leading to therapeutic effects.
  • Cell Cycle Regulation : The induction of apoptosis in cancer cells suggests that the compound may affect cell cycle checkpoints, promoting cell death in malignant cells .

Case Studies

Several studies have evaluated the biological activity of thiophene derivatives, including this compound:

  • Study on Antimicrobial Activity : A comparative analysis demonstrated that the compound exhibited significant inhibition against Gram-positive bacteria, with an IC50 value comparable to established antibiotics.
  • Anticancer Evaluation : In vitro tests on human cancer cell lines revealed that the compound induced apoptosis at lower concentrations than many traditional chemotherapeutics, indicating its potential as a novel anticancer agent .

Properties

IUPAC Name

2-[(3-methoxynaphthalene-2-carbonyl)amino]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-22-14-9-11-5-3-2-4-10(11)8-13(14)16(21)19-17-12(15(18)20)6-7-23-17/h2-9H,1H3,(H2,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQNNABXZQHKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=CS3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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